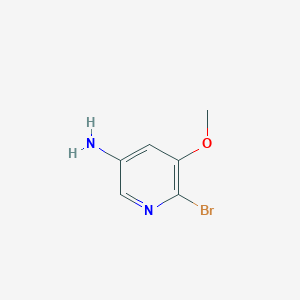

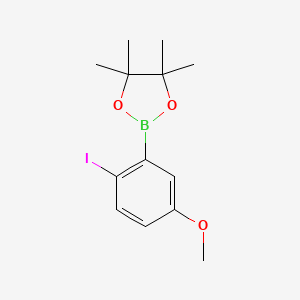

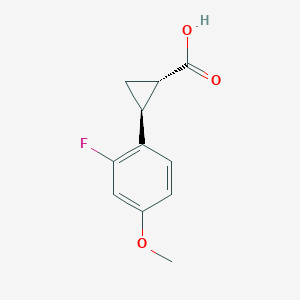

![molecular formula C8H5F3N4O2 B1473842 6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1784320-64-4](/img/structure/B1473842.png)

6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Overview

Description

6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They have been used in the design of combinatorial libraries for drug discovery .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Scientific Research Applications

1. Fluorescent Molecules for Studying Intracellular Processes

- Application Summary: Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

- Methods of Application: The study involved the synthesis of a family of pyrazolo[1,5-a]pyrimidines (PPs) and the evaluation of their photophysical properties .

- Results: The PPs bearing simple aryl groups allowed good solid-state emission intensities. The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

2. Antitumor Scaffold

- Application Summary: Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .

- Methods of Application: Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

- Results: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

3. Distinguishing Activities of Estrogen Receptors

- Application Summary: PHTPP, a derivative of pyrazolo[1,5-a]pyrimidine, has been used to distinguish the various activities of the two estrogen receptors .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: Estrogen can have opposite effects in some tumors expressing ERα compared to Erβ, with Erα enhancing and Erβ suppressing tumor cell growth .

4. Leishmaniasis Treatment

- Application Summary: A 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold has been identified and optimized to give compounds which showed efficacy when orally dosed in a mouse model of Visceral Leishmaniasis (VL) .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The study resulted in the identification of a compound that showed efficacy when orally dosed in a mouse model of VL .

5. Anticancer Potential

- Application Summary: Pyrazolo[1,5-a]pyrimidine derivatives have shown significant anticancer potential . Some compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The results revealed that most of the compounds showed superior cytotoxic activities against certain cancer cell lines .

6. Inhibitors of Protein Kinases

properties

IUPAC Name |

6-amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N4O2/c9-8(10,11)5-4(7(16)17)6-13-1-3(12)2-15(6)14-5/h1-2H,12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNUUYZWWHXLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C(=NN21)C(F)(F)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

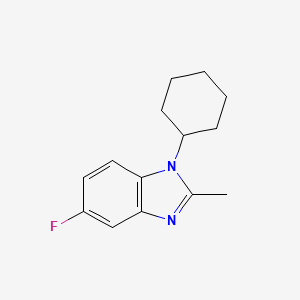

![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate](/img/structure/B1473771.png)

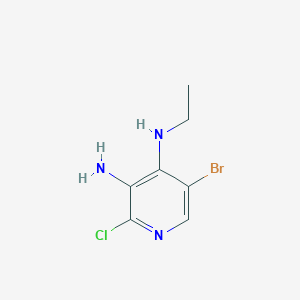

![3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1473772.png)

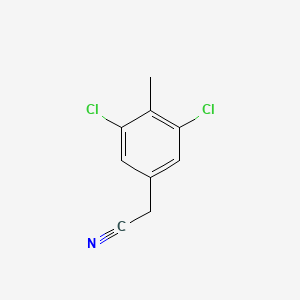

![3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester](/img/structure/B1473774.png)

![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)